molecular formula C10H9N3O B259112 2-Benzyl-1,2,4-triazin-5-one

2-Benzyl-1,2,4-triazin-5-one

Cat. No. B259112
M. Wt: 187.2 g/mol
InChI Key: RTCLNOKEZHYAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1,2,4-triazin-5-one is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is also known as benzotriazinone and has a molecular formula of C8H6N4O. It is a white crystalline powder that is soluble in water and organic solvents. In

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,4-triazin-5-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been suggested that this compound may induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit DNA topoisomerase II activity. Additionally, this compound has been found to possess antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Benzyl-1,2,4-triazin-5-one in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to possess antiviral activity against the hepatitis C virus, which could be useful in the development of new antiviral drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-Benzyl-1,2,4-triazin-5-one. One area of research could focus on the development of new anticancer drugs based on this compound. Another area of research could focus on the development of new antiviral drugs based on the antiviral activity of this compound against the hepatitis C virus. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use as a fluorescent probe for detecting zinc ions in biological samples.

Synthesis Methods

The synthesis of 2-Benzyl-1,2,4-triazin-5-one can be achieved through various methods, including the reaction of benzylamine with cyanogen bromide, the reaction of benzyl isocyanate with hydroxylamine, and the reaction of benzyl azide with carbon monoxide. The most commonly used method for synthesizing this compound is the reaction of benzylamine with cyanogen bromide. This method involves the reaction of benzylamine with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces this compound as the final product.

Scientific Research Applications

2-Benzyl-1,2,4-triazin-5-one has been extensively studied for its diverse range of applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral activity against the hepatitis C virus. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting zinc ions in biological samples.

properties

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

IUPAC Name

2-benzyl-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9N3O/c14-10-6-12-13(8-11-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

RTCLNOKEZHYAMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC(=O)C=N2

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=O)C=N2

Origin of Product

United States

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